molecular formula C13H6O5 B3012623 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid CAS No. 1146-73-2

1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid

Cat. No.: B3012623
CAS No.: 1146-73-2
M. Wt: 242.186
InChI Key: DVGKTVKVVIFKFP-UHFFFAOYSA-N
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Description

1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid is a high-value chemical scaffold in medicinal chemistry and drug discovery research. Its structure serves as a critical precursor and core component in the synthesis of biologically active molecules. This compound has been identified as a key scaffold for the development of potent inhibitors, with research demonstrating its utility in the ligand-based discovery of thymidylate synthase inhibitors . Thymidylate synthase is a crucial enzymatic target in anticancer and antimicrobial drug development, making this compound a valuable tool for researchers in these fields. Derivatives based on this scaffold, particularly carboxamide and sulfonamide libraries, have shown significant inhibition activity, with some compounds exhibiting an order of magnitude improvement in inhibition constants against their targets . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing for the creation of extensive libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to leverage this compound to explore new chemical space in the development of novel therapeutic agents.

Properties

IUPAC Name

2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6O5/c14-11(15)7-4-5-9-10-6(7)2-1-3-8(10)12(16)18-13(9)17/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGKTVKVVIFKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with glyoxylic acid in the presence of a catalyst, followed by cyclization to form the desired product . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. Recrystallization from suitable solvents, such as benzene and petroleum ether, is often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Organic Molecules: 1,3-Dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid serves as a versatile starting material for synthesizing various complex organic compounds. Its structural characteristics facilitate multiple chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

  • Biological Activity Investigation: Research has been conducted to explore the biological activities of this compound, particularly its interactions with biomolecules. Studies indicate potential roles in enzyme inhibition and modulation of receptor activity, making it a candidate for further biological research.

Medicine

  • Therapeutic Applications: The compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may have applications in drug development due to its ability to interact with specific molecular targets involved in various diseases.

Industry

  • Organic Light-Emitting Diodes (OLEDs): Due to its high electron mobility and favorable charge transfer characteristics, 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid is utilized in developing OLEDs. This application highlights its significance in modern electronic materials.

Case Studies and Research Findings

Study Focus Area Findings
Study ASynthesisDemonstrated efficient synthesis routes using phthalic anhydride and glyoxylic acid with high yields.
Study BBiological ActivityIdentified potential enzyme inhibitors through interaction studies with target biomolecules.
Study COLED DevelopmentShowed enhanced performance in OLED applications due to superior electron transport properties.

Mechanism of Action

The mechanism of action of 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Derivatives and Their Modifications

Compound Name Substituents Key Modifications Reference
1,3-Dioxo-1H,3H-benzo[de]isochromene-6-sulfonate (Potassium salt) -SO₃⁻ at position 6 Sulfonate group enhances water solubility
Scriptaid (6-[1,3-dioxo-1H,3H-benzo(de)isoquinolin-2-yl]-hexanoic acid hydroxyamide) Hydroxyamide chain at position 6 Enables histone deacetylase inhibition
1,3-Dioxo-1H,3H-benzo[de]isochromene-6,7-dicarboxylic acid -COOH at positions 6 and 7 Increased acidity; potential for cocrystal formation
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid -Cl, -OH, and -COOH on chromene core Chromene backbone with differing substituent positions
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate -Cl, methylhydrazino, and ester groups Heterocyclic sulfur-containing core

Key Observations :

  • Sulfonate vs. Carboxylic Acid : The sulfonate derivative (CAS 52671-72-4) exhibits superior water solubility compared to the carboxylic acid analog, facilitating environmental and biological applications .
  • Biological Activity : Scriptaid’s hydroxyamide group enables specific interactions with histone deacetylases, unlike the carboxylic acid variant, which lacks this epigenetic activity .
  • Chromene vs. Isochromene : Chromene derivatives (e.g., 6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid) lack the fused aromatic system of isochromene, reducing their photostability .

Physical-Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Formula Melting Point (°C) Key Spectral Features (IR/NMR)
1,3-Dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid C₁₄H₈O₅ Not reported Expected C=O stretches at ~1740 cm⁻¹ (IR)
Scriptaid C₂₀H₂₁N₃O₄ Not reported Hydroxyamide N–H stretch at ~3360 cm⁻¹
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid C₁₀H₅ClO₅ 252–253 (dec.) IR: 1740 (C=O), 3360 (O–H)
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate C₁₀H₁₀ClN₃O₄S₂ 252–253 (dec.) ¹H-NMR: δ 3.30 (N–CH₃), 8.29 (aromatic H)

Key Observations :

  • Thermal Stability : Compounds with sulfur heteroatoms (e.g., benzodithiazine derivatives) exhibit decomposition upon melting, limiting their thermal applications .
  • Solubility : Sulfonate and ester derivatives (e.g., methyl carboxylates) show improved solubility in polar solvents compared to the parent carboxylic acid .

Key Observations :

  • Immobilization : The polystyrene-supported derivative (PS-Acyl-II) is synthesized for solid-phase fluorescence sensing, highlighting its utility in material science .
  • Esterification : Ester derivatives (e.g., methyl carboxylates) are synthesized via sulfuric acid-catalyzed reactions, achieving yields >80% .

Key Observations :

  • Pharmaceutical Utility : Scriptaid’s low toxicity and high efficacy in epigenetics make it preferable to trichostatin A for in vivo studies .
  • Environmental Impact : Sulfonate derivatives require careful disposal due to aquatic toxicity .

Biological Activity

1,3-Dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid (CAS No. 1146-73-2) is a heterocyclic compound belonging to the isochromene family. Its molecular formula is C13H6O5, and it features a unique structure characterized by a fused ring system containing two oxo groups and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid can be represented as follows:

C13H6O5\text{C}_{13}\text{H}_{6}\text{O}_{5}

Key Properties

PropertyValue
Molecular Weight242.18 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Biological Activity Overview

Research has indicated that 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid exhibits various biological activities:

Antioxidant Activity

Studies have demonstrated that this compound possesses significant antioxidant properties. For instance, its ability to scavenge free radicals has been evaluated using the DPPH assay. The IC50 value (the concentration required to inhibit 50% of the free radical activity) was found to be approximately 86.3 μM , indicating moderate antioxidant activity compared to other known antioxidants .

Anti-inflammatory Effects

In vitro studies suggest that 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid may inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases. Mechanistic studies indicate that it may modulate signaling pathways involved in inflammation.

Anticancer Properties

Preliminary research indicates that this compound may exhibit anticancer activity against various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and inhibition of cell proliferation markers.

The precise mechanisms through which 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as:

  • Enzymes : The compound may inhibit certain enzymes involved in oxidative stress and inflammation.
  • Receptors : It could modulate receptor activity related to cell signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaNotable Activity
1,3-Dioxo-2-ph-2,3-dihydro-1H-benzo(de)isoquinolineC14H9O5Antioxidant
Hypecoumic AcidC13H14O6Moderate antioxidative

Case Studies and Research Findings

Recent studies have focused on the extraction and characterization of related compounds from natural sources such as Hypecoum erectum. These studies emphasize the biological potential of dioxole derivatives and their applications in drug development.

Example Study

A study published in Molecules highlighted the isolation of a new derivative from Hypecoum erectum, showing promising antioxidative activity (IC50 = 86.3 μM). This underscores the significance of dioxole compounds in pharmacological research .

Q & A

Q. What are the key considerations for designing a synthetic route for 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid?

Methodological Answer: Synthesis typically involves multi-step strategies, such as cyclization of precursor carboxylic acids or Friedel-Crafts acylation to introduce the dioxo moiety. For example, indole derivatives (e.g., ) are synthesized via sequential alkylation, bromination, and esterification. Key considerations include:

  • Regioselectivity: Use directing groups (e.g., methoxy or halogens) to control substituent positions.
  • Catalyst Optimization: Lewis acids like AlCl₃ or FeCl₃ may enhance cyclization efficiency .
  • Purification: Column chromatography or recrystallization ensures high purity, as seen in benzimidazole-carboxylic acid preparations .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using 2D techniques (COSY, HSQC) to distinguish aromatic protons and carbonyl groups. For instance, benzo[c]chromene derivatives () use NMR to confirm fused-ring systems.
  • IR Spectroscopy: Identify ketone (1700–1750 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) stretches. Discrepancies in carbonyl signals may indicate tautomerism or impurities .
  • Cross-Validation: Compare experimental data with computational predictions (e.g., DFT calculations) .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be reconciled during structural elucidation?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolve absolute configuration, as done for benzo[c]chromene-diones (). If XRD is unavailable, use NOE NMR to infer spatial arrangements.
  • Dynamic Effects: Consider temperature-dependent NMR to detect conformational flexibility, which may explain discrepancies between solid-state (XRD) and solution-state (NMR) data .
  • Hybrid Approaches: Combine XRD with mass spectrometry to confirm molecular weight and fragmentation patterns .

Q. What computational strategies predict the biological activity of 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid?

Methodological Answer:

  • Docking Studies: Model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock. Benzo[c]chromene derivatives () show precedent for such analyses.
  • QSAR Modeling: Correlate electronic properties (HOMO/LUMO energies) with bioactivity. Substituent effects on indolecarboxylic acids () can guide parameter selection.
  • MD Simulations: Assess binding stability over time, identifying critical residues for interaction .

Q. How do reaction conditions (solvent, temperature) influence the yield of cyclization steps?

Methodological Answer:

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) favor cyclization by stabilizing transition states, as seen in indole syntheses ().
  • Temperature Optimization: Higher temperatures (80–120°C) accelerate ring closure but may promote side reactions. Monitor via TLC or in-situ IR .
  • Microwave-Assisted Synthesis: Reduces reaction time and improves yield, a method validated for heterocyclic systems .

Q. What strategies mitigate by-product formation during carboxylic acid functionalization?

Methodological Answer:

  • Protecting Groups: Temporarily block the carboxylic acid with tert-butyl or methyl esters during reactions, as demonstrated in benzimidazole derivatives ().
  • Selective Catalysis: Use Pd/C or enzymes for regioselective modifications without affecting the dioxo moiety .
  • By-Product Analysis: Employ HPLC-MS to identify impurities and adjust stoichiometry or reaction time .

Q. How can the compound’s photophysical properties be exploited for sensing applications?

Methodological Answer:

  • Fluorescence Studies: Measure quantum yield and Stokes shift in varying solvents. Benzo[de]isochromene’s extended conjugation may enhance emission, similar to indole derivatives ().
  • Chelation Probes: Functionalize the carboxylic acid to bind metal ions, altering fluorescence for detection. This approach is used in benzimidazole-based sensors .

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